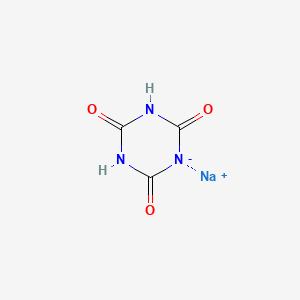

Sodium cyanurate

Description

Properties

CAS No. |

2624-17-1 |

|---|---|

Molecular Formula |

C3H3N3NaO3 |

Molecular Weight |

152.06 g/mol |

IUPAC Name |

sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |

InChI |

InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9); |

InChI Key |

QBILQWNTFUSQBC-UHFFFAOYSA-N |

SMILES |

C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.[Na] |

melting_point |

greater than 572 °F (NTP, 1992) |

Other CAS No. |

2624-17-1 |

physical_description |

Water or Solvent Wet Solid |

Related CAS |

36452-21-8 |

solubility |

Soluble (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Cyanurate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of sodium cyanurate (also known as sodium isocyanurate). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and experimental processes. This compound serves as a crucial intermediate in various chemical processes, including the production of disinfectants like sodium dichloroisocyanurate.[1][2]

Synthesis of this compound

This compound is primarily synthesized through the neutralization of cyanuric acid (or its tautomer, isocyanuric acid) with a sodium base.[1][3] The reaction can be performed in an aqueous solution or via a solid-state powder method. The degree of substitution (mono-, di-, or tri-sodium cyanurate) can be controlled by adjusting the stoichiometry of the reactants.[4]

Synthesis Pathway

The fundamental reaction involves the deprotonation of cyanuric acid by a sodium base to form the sodium salt and a byproduct (water and/or carbon dioxide).

Caption: General synthesis pathway for this compound.

Experimental Protocols

This method involves the direct neutralization of cyanuric acid with a sodium base in water. It is a common and straightforward laboratory-scale synthesis.

-

Dissolution: Suspend a molar equivalent of cyanuric acid in deionized water. Note that the solubility of cyanuric acid in water at room temperature is low (less than 1%).[3]

-

Titration: Slowly add one molar equivalent of aqueous sodium hydroxide (B78521) (NaOH) solution to the cyanuric acid suspension while stirring continuously. For disodium (B8443419) or trisodium (B8492382) cyanurate, use two or three equivalents, respectively.

-

Reaction: Continue stirring the mixture at room temperature. The cyanuric acid will gradually dissolve as it reacts to form the more soluble sodium salt.[5]

-

Isolation: The product, typically a hydrate (B1144303) like monothis compound monohydrate, can be isolated by cooling the solution to induce crystallization or by evaporating the water under reduced pressure.[3][4]

-

Drying: Collect the resulting crystals by filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at a moderate temperature (e.g., 60-80°C) to yield the final product.[3]

This industrial-scale process involves reacting the powdered starting materials, which is advantageous as it avoids handling large volumes of water.[3]

-

Mixing: Charge a suitable mixing vessel with powdered cyanuric acid and a powdered sodium base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] At least one of the starting materials should be in its hydrated form (e.g., sodium carbonate decahydrate).[3] If using anhydrous materials, a small amount of water must be added to facilitate the formation of hydrates.[3]

-

Heating & Kneading: Heat the mixture to a temperature where the water of hydration is liberated (e.g., 60°C to 100°C).[3] The transition temperature for sodium carbonate decahydrate (B1171855) is 32-35°C.[3] The liberated water dissolves the alkali, initiating a neutralizing reaction which produces more water, creating a chain reaction.[3]

-

Reaction: Continue mixing and kneading the powder for a sufficient duration (e.g., 2-3 hours) while maintaining the temperature.[3] Carbon dioxide gas will be evolved during the reaction with carbonate or bicarbonate bases.[3]

-

Product Collection: The resulting product is a free-flowing powder, such as monothis compound monohydrate, which can be collected directly from the reactor.[3]

Characterization of this compound

A combination of physical, spectroscopic, crystallographic, and thermal analysis techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Experimental Workflow

The general workflow from synthesis to full characterization is outlined below.

Caption: Standard experimental workflow for this compound.

Physical and Chemical Properties

This compound is typically a white, odorless, crystalline powder or colorless solid.[1][5] Its solubility in water is a key property, influenced by temperature and pH.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂N₃NaO₃ | [1] |

| Molecular Weight | 151.06 g/mol | [1][6] |

| Appearance | White crystalline powder / Colorless powder | [1][5] |

| Melting Point | >300 °C (>572 °F) | [1][5][6] |

| Solubility in Water | Soluble | [1][5][6] |

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic structure of crystalline this compound. The monohydrate form has been well-characterized.

-

Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation of an aqueous solution of the synthesized this compound.

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).[7]

-

Structure Solution: Process the collected data to solve the crystal structure using direct methods or other established crystallographic software packages.

-

Structure Refinement: Refine the atomic positions, bond lengths, and angles to achieve a final, accurate structural model.[7]

The crystal structure consists of double chains of distorted NaO₆ octahedra linked by the isocyanurate anions.[7][8]

| Parameter | Value | Source |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

| a (Å) | 3.5987 (1) | [7] |

| b (Å) | 9.1257 (1) | [7] |

| c (Å) | 9.2311 (1) | [7] |

| α (°) | 91.139 (1) | [7] |

| β (°) | 99.159 (1) | [7] |

| γ (°) | 91.535 (1) | [7] |

| **Volume (ų) ** | 299.09 (1) | [7] |

| Z | 2 | [7] |

| Temperature (K) | 296 (2) | [7] |

| R-factor | 0.036 | [7][8] |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the cyanurate ring structure. An infrared spectral analysis can confirm the product as monothis compound monohydrate.[3]

Protocol: Attenuated Total Reflection (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands of the cyanurate ring (C=O, C-N stretching) and, if present, the O-H stretching of water molecules in hydrated forms.

-

¹³C NMR: Would be used to identify the carbon environments within the triazine ring.

-

¹⁵N NMR: Could provide information on the nitrogen environments.

-

²³Na NMR: As a quadrupolar nucleus, ²³Na NMR can confirm the presence of sodium ions and provide information about the symmetry of the sodium's chemical environment.[9] The signal width increases with environmental asymmetry.[9]

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of this compound.

Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an appropriate crucible (e.g., alumina).

-

Analysis: Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Interpretation:

-

TGA Curve: Analyze the mass loss as a function of temperature. For hydrated forms, an initial mass loss corresponding to the loss of water molecules is expected, typically in the range of 150-350°C.[4] Subsequent mass loss at higher temperatures indicates decomposition of the cyanurate structure.

-

DSC Curve: Analyze the heat flow to identify endothermic events (e.g., melting, dehydration) or exothermic events (e.g., decomposition).

-

Relevance to Drug Development

While this compound itself is not a primary active pharmaceutical ingredient (API), its parent compound, cyanuric acid, and its derivatives are of interest. This compound is a key intermediate for producing sodium dichloroisocyanurate (NaDCC), a stable chlorine-releasing compound used for disinfection in water treatment and healthcare settings.[1][2][10][11] The stability and controlled release of active agents from triazine rings are features relevant to drug delivery systems. Furthermore, triazine derivatives are explored for their potential biological activities.[5] Understanding the synthesis and characterization of this foundational molecule is therefore valuable for professionals working with related heterocyclic compounds in pharmaceutical development.

References

- 1. This compound | C3H2N3NaO3 | CID 23721627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. US4432959A - Process of producing sodium cyanuarate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 10. Sodium dichloroisocyanurate - Wikipedia [en.wikipedia.org]

- 11. cdn.who.int [cdn.who.int]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Cyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium cyanurate, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the three-dimensional arrangement of atoms in this compound, we can better comprehend its physicochemical properties and potential applications. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the intricate relationships within the crystal lattice.

Core Data at a Glance: Crystallographic Parameters of Sodium Isocyanurate Monohydrate

The crystal structure of sodium isocyanurate monohydrate has been determined through single-crystal X-ray diffraction, revealing a complex and interconnected network. The key quantitative data from this analysis are summarized in the tables below for straightforward comparison and reference.

| Crystal Data | |

| Chemical Formula | Na⁺·C₃H₂N₃O₃⁻·H₂O |

| Formula Weight | 169.08 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 3.5987 (1) Å |

| b | 9.1257 (1) Å |

| c | 9.2311 (1) Å |

| α | 91.139 (1)° |

| β | 99.159 (1)° |

| γ | 91.535 (1)° |

| Volume | 299.09 (1) ų |

| Z (Formula units per unit cell) | 2 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 (2) K |

| Reflections collected | 2163 |

| R-factor [F² > 2σ(F²)] | 0.036 |

| wR(F²) (all data) | 0.113 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 110 |

| Δρ (max) | 0.37 e Å⁻³ |

| Δρ (min) | -0.31 e Å⁻³ |

| Selected Bond Lengths (Å) | |

| Na—O1 | 2.3412 |

| Na—O2 | 2.6064 |

| Na—O3 | 2.4521 |

| Na—O(water) | 2.389 |

The Sodium Ion Coordination Environment

In the crystal structure of sodium isocyanurate monohydrate, the sodium ion (Na⁺) is coordinated by six oxygen atoms, forming a distorted octahedral geometry.[1][2] Four of these oxygen atoms originate from the isocyanurate anions, and the remaining two are from water molecules.[1][2] These NaO₆ octahedra share edges to form double chains that propagate along the direction of the crystal lattice. The isocyanurate anions then act as linkers between these double chains.[1][2]

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Cyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium cyanurate, detailing the decomposition pathways, products, and the experimental methodologies used for its analysis. The information is compiled from scientific literature to support research and development in fields where the thermal stability of cyanurate compounds is critical.

Introduction to this compound

This compound, the sodium salt of cyanuric acid, exists in three forms: monothis compound (NaH₂C₃N₃O₃), disodium (B8443419) cyanurate (Na₂HC₃N₃O₃), and trisodium (B8492382) cyanurate (Na₃C₃N₃O₃). These compounds are utilized in various industrial applications, including as a source for chlorinated cyanurates for disinfection and as a stabilizer in certain chemical formulations.[1] A thorough understanding of their thermal behavior is essential for ensuring safety, stability, and efficacy in their applications.

The thermal decomposition of sodium cyanurates involves a series of complex reactions that are influenced by factors such as the degree of sodium substitution, the presence of water of hydration, and the atmospheric conditions under which the decomposition occurs.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound proceeds in distinct stages, primarily involving dehydration followed by the breakdown of the cyanurate ring. The nature of the final products is highly dependent on the atmosphere (inert or oxidative).

Dehydration

For hydrated forms of this compound, the initial stage of thermal decomposition involves the loss of water molecules. Thermogravimetric analysis (TGA) of monosodium and dithis compound hydrates shows that this dehydration process typically occurs in the temperature range of 150°C to 350°C.

Decomposition of the Cyanurate Ring

Following dehydration, the anhydrous this compound undergoes decomposition of the s-triazine ring. The decomposition mechanism and products vary based on the surrounding atmosphere.

-

In an Inert Atmosphere (e.g., Nitrogen, Argon): The primary decomposition product is sodium cyanate (B1221674) (NaOCN).[2] For monothis compound, this decomposition occurs in the temperature range of 410–430°C and is accompanied by the evolution of cyanic acid (HNCO).[3] The general reaction for monosubstituted alkali metal cyanurates in an inert atmosphere is the formation of the corresponding alkali metal cyanate.[2]

-

In an Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the decomposition of this compound leads to the formation of sodium carbonate (Na₂CO₃) as the final solid residue.[2]

The proposed decomposition pathways are visualized in the diagrams below.

Quantitative Data from Thermal Analysis

The following table summarizes the key temperature ranges and products for the thermal decomposition of sodium cyanurates based on available literature. It is important to note that specific values can vary depending on the experimental conditions.

| Compound | Decomposition Stage | Temperature Range (°C) | Atmosphere | Solid Product | Gaseous Products |

| Hydrated Monothis compound | Dehydration | 150 - 350 | Inert/Air | Anhydrous Salt | H₂O |

| Decomposition | 410 - 430 | Inert | Sodium Cyanate | Cyanic Acid | |

| Decomposition | > 400 | Air | Sodium Carbonate | CO₂, N₂ | |

| Hydrated Dithis compound | Dehydration | 150 - 350 | Inert/Air | Anhydrous Salt | H₂O |

| Decomposition | Not Specified | Inert | Sodium Cyanate | Not Specified | |

| Decomposition | Not Specified | Air | Sodium Carbonate | Not Specified | |

| Trithis compound | Decomposition | Not Specified | Inert | Sodium Cyanate | Not Specified |

| Decomposition | Not Specified | Air | Sodium Carbonate | Not Specified |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. A typical experimental setup for the TGA of this compound is as follows:

-

Instrument: A thermogravimetric analyzer.

-

Sample Mass: Typically in the range of 5-10 mg.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: From ambient temperature up to 800-1000°C to ensure complete decomposition.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen (for inert conditions) or air (for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).

-

Crucible: Platinum or alumina (B75360) crucibles are commonly used.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on endothermic and exothermic transitions, such as melting, crystallization, and decomposition. The experimental conditions for DSC are similar to those for TGA in terms of heating rate and atmosphere.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, TGA is often coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique (TGA-MS or TGA-FTIR) allows for the real-time analysis of the gases released at each stage of the decomposition process.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that is initiated by dehydration, followed by the cleavage of the cyanurate ring. The final decomposition products are dictated by the atmosphere, with sodium cyanate being the primary product in inert environments and sodium carbonate in the presence of air. A comprehensive understanding of this process, supported by robust analytical techniques such as TGA, DSC, and EGA, is crucial for the safe and effective application of these compounds in various scientific and industrial domains. Further research is warranted to fully elucidate the decomposition kinetics and the precise nature of all evolved species for each of the this compound salts.

References

An In-depth Technical Guide to the Solubility of Sodium Cyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium cyanurate in various solvents. The information is intended to support research, development, and formulation activities where this compound is a key component. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Introduction to this compound

This compound is the sodium salt of cyanuric acid, a triazine compound. Depending on the stoichiometry of the neutralization reaction between cyanuric acid and sodium hydroxide, one, two, or all three of the acidic protons can be replaced by sodium ions, resulting in monothis compound, disodium (B8443419) cyanurate, and trisodium (B8492382) cyanurate, respectively. These salts are generally white, crystalline solids.[1] Their solubility is a critical parameter in various applications, including as a chlorine stabilizer in swimming pools, in certain industrial processes, and potentially in pharmaceutical formulations.

The solubility of this compound is influenced by several factors, including the specific salt form (mono-, di-, or trisodium), the temperature of the solvent, and the pH of the solution.[1] Generally, being ionic compounds, sodium cyanurates are more soluble in polar solvents like water.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of different forms of this compound in water.

Solubility of this compound Salts in Water at 25°C

| Compound | Solubility ( g/100 mL of solution) |

| Monothis compound | 0.9 |

| Dithis compound | 5.7 |

| Trithis compound | 14.1 |

Source:[2]

Solubility of Monothis compound Monohydrate in Water

| Compound | Temperature (°C) | Solubility (% w/w) |

| Monothis compound Monohydrate | 25 | 2.0 |

| Monothis compound Monohydrate, Dry | 25 | 0.8 |

Note on Data Discrepancies: The available data presents some variations, which may be attributable to differences in the experimental methods, the hydration state of the this compound, or the definition of solubility (e.g., g/100 mL of solution vs. g/100 g of water). It is crucial for researchers to consider these factors when utilizing this data.

Temperature Dependence of Solubility in Water

Solubility in Organic Solvents

There is a notable lack of quantitative data regarding the solubility of this compound in organic solvents. As ionic salts, they are expected to have very low solubility in nonpolar organic solvents. Their solubility in polar organic solvents, both protic and aprotic, has not been well-documented in publicly available literature. For the parent compound, cyanuric acid, it is known to be slightly soluble in ethanol (B145695) and acetone (B3395972) and has higher solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5] However, this information cannot be directly extrapolated to its sodium salts.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely used gravimetric method.[6][7][8]

Principle

The gravimetric method for solubility determination involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these measurements, the solubility can be calculated.[6][7]

Materials and Equipment

-

This compound (specific form: mono-, di-, or trisodium, with known purity and hydration state)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Erlenmeyer flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or weighing boats

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the this compound (e.g., 105°C for water).

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be expressed in various units. Here are the calculations for g/100 mL and g/100 g of solvent:

-

Mass of the solute (m_solute): (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of the solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Volume of the solution (V_solution): The volume of the supernatant taken (e.g., 10 mL)

Solubility in g/100 mL of solution: (m_solute / V_solution) * 100

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of this compound solubility.

Caption: A logical workflow for the gravimetric determination of solubility.

Conclusion

This technical guide has summarized the currently available quantitative data on the solubility of this compound in water and has provided a detailed experimental protocol for its determination. The key findings indicate that the solubility in water is dependent on the specific sodium salt, with trithis compound being the most soluble. A significant gap in the literature exists concerning the temperature-dependent solubility of these salts and their solubility in organic solvents. The provided experimental workflow offers a robust methodology for researchers to generate this missing data, which is crucial for the effective formulation and application of this compound in various scientific and industrial fields.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. poolhelp.com [poolhelp.com]

- 3. imperialpools.com [imperialpools.com]

- 4. msdsdigital.com [msdsdigital.com]

- 5. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

sodium cyanurate chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Sodium Cyanurate

For Researchers, Scientists, and Drug Development Professionals

This compound, the sodium salt of cyanuric acid, is a heterocyclic organic compound with significant industrial applications, primarily as a stabilizer for chlorine in swimming pools and as a chemical intermediate in the synthesis of disinfectants and herbicides. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and experimental workflows through visual diagrams.

Chemical and Physical Properties

This compound is a white, crystalline, odorless solid.[1] It is the monosodium salt of cyanuric acid, a triazine derivative. The chemical structure of the cyanurate anion consists of a six-membered ring of alternating carbon and nitrogen atoms, with three hydroxyl groups tautomerically equivalent to three keto groups.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₃NaO₃ | [1] |

| Molecular Weight | 151.06 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility in Water | Soluble | [1] |

| pKa₁ of Cyanuric Acid | 6.88 | [2] |

| pKa₂ of Cyanuric Acid | 11.40 | [2] |

| pKa₃ of Cyanuric Acid | 13.5 | [2] |

Reactivity

The reactivity of this compound is largely governed by the chemistry of the cyanurate ring and the basicity of the cyanurate anion.

Acid-Base Reactivity

As the salt of a weak triprotic acid, this compound acts as a base in aqueous solutions. The cyanurate anion can accept protons, leading to the formation of cyanuric acid. The equilibrium between cyanuric acid and its conjugate bases is fundamental to its function as a chlorine stabilizer.

The acid-base equilibria of cyanuric acid are as follows:

H₃C₃N₃O₃ ⇌ H⁺ + H₂C₃N₃O₃⁻ (pKa₁ = 6.88)[2] H₂C₃N₃O₃⁻ ⇌ H⁺ + HC₃N₃O₃²⁻ (pKa₂ = 11.40)[2] HC₃N₃O₃²⁻ ⇌ H⁺ + C₃N₃O₃³⁻ (pKa₃ = 13.5)[2]

The following diagram illustrates the acid-base equilibrium of the cyanurate species.

Caption: Acid-base equilibria of cyanuric acid and its cyanurate anions.

Reactivity with Oxidizing and Reducing Agents

Information on the direct redox reactions of this compound is limited. The cyanurate ring is relatively stable to oxidation. However, it serves as a precursor to N-chlorinated cyanurates, which are strong oxidizing agents.[2] For instance, sodium dichloroisocyanurate is produced by the chlorination of this compound.[3]

There is no readily available information to suggest that this compound acts as a significant reducing agent.

Thermal Decomposition

This compound is thermally stable, decomposing at temperatures above 300°C.[1] The thermal decomposition of related polycyanurates suggests that at high temperatures (around 450°C), the triazine ring can undergo decyclization.[4][5] The decomposition products of this compound itself are not well-documented in the available literature but are expected to include cyanic acid and other nitrogen-containing compounds.

Experimental Protocols

Synthesis of Monothis compound

Objective: To synthesize monothis compound from cyanuric acid and sodium hydroxide (B78521).

Materials:

-

Cyanuric acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter

-

Büchner funnel and filter paper

-

Oven

Procedure:

-

Prepare a slurry of cyanuric acid in water (e.g., 20-50 wt%).[6]

-

Slowly add a concentrated solution of sodium hydroxide (e.g., 40-50 wt%) to the cyanuric acid slurry while stirring vigorously. The addition should be done over a period of at least 40 minutes to control the pH.[6]

-

Monitor the pH of the reaction mixture. The target pH for the formation of monothis compound is between 6.5 and 8.5.[6]

-

After the addition of NaOH is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.

-

The resulting product is a gel-like slurry of monothis compound monohydrate.[6]

-

To obtain a solid product, the slurry can be filtered using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and excess water.

-

Dry the solid product in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

The following diagram illustrates the workflow for the synthesis of monothis compound.

Caption: Experimental workflow for the synthesis of monothis compound.

Determination of pKa Values of Cyanuric Acid by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of cyanuric acid.

Materials:

-

Cyanuric acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of cyanuric acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to aid dissolution.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the cyanuric acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH shows a large jump, indicating the first equivalence point, and then continue further to observe subsequent equivalence points if possible.

-

Plot a graph of pH versus the volume of NaOH added.

-

The pKa values can be determined from the half-equivalence points on the titration curve, where pH = pKa.[7]

Biological Interactions and Signaling Pathways

Currently, there is a lack of specific evidence in the scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways in the context of drug development. Toxicological studies have shown that at high doses, this compound can cause kidney damage, including the formation of calculi and epithelial hyperplasia of the bladder in animal models.[1][8][9] However, these effects are generally attributed to the low solubility of cyanuric acid and its derivatives in the urinary tract at high concentrations, leading to precipitation and physical damage, rather than a specific interaction with a signaling pathway.[1]

It is important to note that any ingested sodium dichloroisocyanurate is rapidly converted to cyanuric acid upon contact with saliva.[8][9][10] Therefore, toxicological assessments of this compound are considered relevant for its chlorinated derivatives.[8][9][10]

The following diagram illustrates the known high-dose biological effects of this compound.

Caption: High-dose biological effects of this compound.

Conclusion

This compound is a stable solid with well-defined acid-base properties derived from its parent compound, cyanuric acid. Its reactivity is primarily centered around the cyanurate ring, serving as a precursor for various derivatives, notably chlorinated isocyanurates. While its physicochemical properties are well-characterized, detailed kinetic and mechanistic studies on its reactivity with a broad range of chemical agents are limited. Furthermore, its direct involvement in specific cellular signaling pathways relevant to drug development has not been established. The primary biological effects observed are associated with high-dose toxicity leading to physical damage in the urinary tract. Further research is warranted to explore potential nuanced biological activities and to fully elucidate its reactivity profile.

References

- 1. This compound | C3H2N3NaO3 | CID 23721627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 3. Sodium dichloroisocyanurate - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 6. CA2246208C - Monosodium cyanuric acid slurry - Google Patents [patents.google.com]

- 7. poolhelp.com [poolhelp.com]

- 8. cdn.who.int [cdn.who.int]

- 9. DISINFECTANT FOR DRINKING-WATER: SODIUM DICHLOROISOCYANURATE (JECFA 52, 2004) [inchem.org]

- 10. who.int [who.int]

Spectroscopic Analysis of Sodium Cyanurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium cyanurate, a compound of interest in various chemical and pharmaceutical applications. The guide details the expected outcomes from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the molecular structure and vibrational modes of the cyanurate anion in its sodium salt form.

Introduction to this compound

This compound is the sodium salt of cyanuric acid, a triazine-based cyclic compound. Depending on the degree of neutralization, it can exist as monosodium, disodium (B8443419), or trisodium (B8492382) cyanurate. These salts are typically white, crystalline solids. Spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of this compound in research and quality control settings.

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure. Both IR and Raman spectroscopy are powerful techniques for the characterization of this compound.

Experimental Protocols

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of solid this compound is the potassium bromide (KBr) disk method.

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle.

-

Disk Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy of solid this compound can be performed with minimal sample preparation.

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a sample holder.

-

Data Acquisition: The sample is positioned under the objective of a Raman microscope. The spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by the spectrometer.

Experimental Workflow for Vibrational Spectroscopy

Caption: Workflow for IR and Raman spectroscopic analysis of this compound.

Spectral Data and Interpretation

While a complete, publicly available dataset for all forms of pure this compound is scarce, data from closely related alkali metal isocyanurates and theoretical principles provide a strong basis for interpretation. The key vibrational modes are associated with the s-triazine ring and its carbonyl (C=O) and N-H/N⁻ groups.

A comparative analysis of FTIR and Raman spectra of alkali isocyanurates reveals that some modes are strongly Raman active but not visible or weak in the IR spectrum[1]. This is due to the different selection rules for the two techniques (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability).

Table 1: Representative Vibrational Spectroscopy Data for Alkali Metal Isocyanurates

| Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Assignment |

| ~3145-3340 | Medium-Strong | - | N-H stretching vibrations |

| ~2850 | Medium | - | Hydrogen-bonded N-H stretching |

| ~1736 | Strong | - | C=O stretching vibrations |

| ~1578 | Weak/Inactive | Strong | Ring stretching mode |

| ~1400-1460 | Medium | Medium | In-plane stretching of the s-triazine ring |

| ~1389 | Weak/Inactive | Strong | Ring stretching mode |

| ~1285 | Weak/Inactive | Strong | Ring breathing mode |

| ~760-870 | Medium-Strong | Medium | Out-of-plane bending of the s-triazine ring |

| ~589 | Weak/Inactive | Strong | Ring deformation mode |

Note: This table is a compilation of data from related alkali isocyanurates and may not represent the exact peak positions for this compound. The intensities are qualitative.

The deprotonation of the N-H groups upon formation of the sodium salt is expected to lead to a decrease in the intensity of the N-H stretching bands and a shift in the C=O stretching frequencies. In trithis compound, where all N-H protons are replaced, the N-H bands would be absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹³C, ¹⁵N, and ²³Na NMR are the most informative techniques.

Experimental Protocols

Solid-State NMR

For solid samples, Magic Angle Spinning (MAS) NMR is employed to obtain high-resolution spectra.

-

Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

-

Data Acquisition: The rotor is spun at a high speed (several kHz) at the magic angle (54.7°) with respect to the external magnetic field. Standard cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N.

Solution-State NMR

This compound has limited solubility in many common NMR solvents. Deuterated water (D₂O) is a suitable solvent.

-

Sample Preparation: A sufficient amount of this compound is dissolved in D₂O to achieve a suitable concentration for the desired nucleus (typically higher for ¹³C and ¹⁵N than for ¹H). The solution is then transferred to an NMR tube.

-

Data Acquisition: Standard 1D NMR spectra are acquired for ¹³C, ¹⁵N, and ²³Na.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for solid-state and solution-state NMR analysis of this compound.

Spectral Data and Interpretation

Due to the symmetry of the cyanurate ring, a single resonance is expected in the ¹³C and ¹⁵N NMR spectra for the fully deprotonated trithis compound. For the mono- and disodium salts in the solid state, multiple resonances may be observed due to lower symmetry in the crystal lattice. In solution, rapid proton exchange may lead to a single averaged signal.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Chemical Shift Range (ppm) | Reference Compound | Notes |

| ¹³C | 150 - 170 | TMS | The chemical shift is in the region typical for carbonyl carbons. For the related sodium dichloroisocyanurate, a peak is observed around 165 ppm. |

| ¹⁵N | 150 - 200 | NH₃ (liquid) | The chemical shift is in the range of amides and related nitrogen heterocycles. The exact position will be sensitive to the degree of protonation and solvent. |

| ²³Na | -10 to 10 | 1 M NaCl in D₂O | The chemical shift of the sodium ion is sensitive to its coordination environment. In aqueous solution, a single sharp resonance is expected close to 0 ppm. In the solid state, quadrupolar interactions can lead to broader signals. |

Note: These are predicted ranges based on data from similar compounds and general NMR principles. Experimental values may vary.

Summary

References

Hydrolysis of Sodium Cyanurate Under Different pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanurate, the salt of cyanuric acid, is a chemical compound with a stable s-triazine ring structure. Its stability and that of its parent compound, cyanuric acid, are of significant interest in various fields, including swimming pool chemistry, industrial processes, and as a metabolic byproduct of certain herbicides. The hydrolysis of the cyanurate ring is a critical process that governs its environmental fate and potential for degradation. This technical guide provides a comprehensive overview of the hydrolysis of this compound under different pH conditions, detailing the reaction mechanisms, kinetics, and experimental protocols for its study. While the enzymatic hydrolysis of cyanuric acid is well-documented, this guide will focus on the abiotic chemical hydrolysis.

Core Concepts

The hydrolysis of this compound is intrinsically linked to the acid-base chemistry of cyanuric acid. Cyanuric acid (H₃C₃N₃O₃) is a weak triprotic acid, and its speciation in aqueous solution is highly dependent on the pH. The sodium salt, this compound, will exist in equilibrium with the various protonated forms of cyanuric acid depending on the pH of the solution.

The hydrolysis of the s-triazine ring is generally a slow process but can be catalyzed by acidic or alkaline conditions. The overall degradation reaction involves the hydrolytic cleavage of the ring to form linear intermediates, which are further hydrolyzed to ammonia (B1221849) and carbon dioxide.

Dissociation of Cyanuric Acid

The speciation of cyanurate in solution is governed by the following equilibria:

H₃C₃N₃O₃ ⇌ H⁺ + H₂C₃N₃O₃⁻ (pKa₁ ≈ 6.88) H₂C₃N₃O₃⁻ ⇌ H⁺ + HC₃N₃O₃²⁻ (pKa₂ ≈ 11.40) HC₃N₃O₃²⁻ ⇌ H⁺ + C₃N₃O₃³⁻ (pKa₃ ≈ 13.5)

In an aqueous solution of this compound, the initial species present will depend on the stoichiometry of the salt (mono-, di-, or trisodium (B8492382) cyanurate). However, the final equilibrium distribution of the cyanurate species will be determined by the pH of the solution.

Hydrolysis Mechanisms

The hydrolysis of the cyanurate ring involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of the triazine ring. The mechanism is proposed to differ under acidic and basic conditions, analogous to the hydrolysis of other s-triazine compounds.

Acid-Catalyzed Hydrolysis

Under acidic conditions, it is proposed that the hydrolysis proceeds via a mechanism involving the protonation of a ring nitrogen atom. This protonation increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack by water. The proposed pathway involves a series of ring-opening and subsequent hydrolysis steps, ultimately leading to the formation of biuret, and then further to ammonia and carbon dioxide.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological and Safety Data of Sodium Cyanurate

This document provides a comprehensive overview of the toxicological and safety data for this compound, also known as monothis compound. The information is compiled from various studies and regulatory assessments, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes. The primary focus is on providing a technical resource for professionals in research and development. It is important to note that many studies use this compound data to assess the safety of sodium dichloroisocyanurate, as the latter rapidly converts to cyanuric acid (and its salt, cyanurate) upon contact with water and saliva.[1][2][3][4]

Acute Toxicity

This compound exhibits low acute oral toxicity across multiple species.[1][2]

Experimental Protocol Summary (Oral LD50 Studies)

-

Test Species: Rats, Mice, Rabbits.[1]

-

Administration: Oral gavage.

-

Endpoint: Lethal Dose 50 (LD50), the dose lethal to 50% of the test animals.[5]

-

Observation Period: Typically 14 days, monitoring for mortality and clinical signs of toxicity.

Table 1: Acute Oral Toxicity of this compound

| Test Species | Route | LD50 (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Oral | >7,500 | [5] |

| Rat, Mouse, Rabbit | Oral | 1,500 - 10,000 |[1] |

Repeated Dose Toxicity (Sub-chronic and Chronic)

Long-term exposure studies have been conducted to determine the No-Observed-Adverse-Effect-Level (NOEL). The primary target organ identified at high doses is the urinary system, with effects often linked to the low solubility of cyanurate and subsequent crystal precipitation in the urinary tract.[6][7]

Experimental Protocol Summary (2-Year Rat Study)

-

Test Species: Charles River CD1 rats (80 males and 80 females per group).[1]

-

Administration: In drinking water.[1]

-

Dose Levels: 0, 400, 1200, 2400, or 5375 mg/L, equivalent to approximately 0, 26, 77, 154, or 371 mg/kg bw/day.[1]

-

Endpoints: Body weight, food/water consumption, clinical signs, histopathology of major organs.[8]

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Species | Duration | Route | Dose Levels | Key Findings | NOEL (mg/kg bw/day) | Reference |

|---|---|---|---|---|---|---|

| Mouse (B6C3F1) | 13 weeks | Drinking Water | Up to 5375 mg/L (~1500 mg/kg/day) | Bladder calculi in males at the highest dose. | - | [1] |

| Rat (Charles River) | 13 weeks | Drinking Water | Up to ~495 mg/kg/day | Epithelial hyperplasia of the bladder in males at 145 mg/kg/day and above. | <145 | [1] |

| Rat (CD1) | 2 years | Drinking Water | 0, 26, 77, 154, 371 mg/kg/day | At 371 mg/kg/day: urinary tract lesions (calculi, hyperplasia, inflammation) and cardiac lesions in males. No carcinogenic effects.[1][2][3] | 154 | [1] |

| Mouse (B6C3F1) | 2 years | Drinking Water | 0, 30, 110, 340, 1523 mg/kg/day | No treatment-related changes in tumors or other histopathological lesions. | >1523 | [1] |

| Dog | 2 years | Diet | 8% monothis compound | Deaths at 16 and 21 months; kidney fibrosis and thyroid atrophy. | - |[6] |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a range of in vitro and in vivo tests and has not been found to be genotoxic or carcinogenic.[1][2][3][4]

Experimental Protocol Summary (Genotoxicity Assays)

-

In Vitro: Bacterial reverse mutation assays (Ames test), chromosomal aberration tests in mammalian cells.

-

In Vivo: Mammalian erythrocyte micronucleus test.

-

Methodology: Standard OECD or equivalent guidelines are typically followed, including the use of both negative and positive controls and, for in vitro tests, the inclusion of a metabolic activation system (e.g., S9 mix).[9]

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|

| In Vitro & In Vivo Assays | Various | With and Without | Negative |[1][10] |

Carcinogenicity: In 2-year bioassays in both rats and mice, this compound did not show any evidence of carcinogenic activity.[1][10]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate no primary reproductive effects, although maternal toxicity and effects secondary to high-dose administration (such as bladder calculi) have been observed.

Experimental Protocol Summary (Teratology Study)

-

Test Species: Pregnant New Zealand White rabbits (20 per group).[1]

-

Administration: Oral gavage.[1]

-

Dose Levels: 0, 50, 200, or 500 mg/kg bw/day.[1]

-

Duration: Gestation days 6 through 18.[1]

-

Endpoints: Maternal toxicity (body weight, clinical signs), and fetal parameters (viability, weight, external, visceral, and skeletal abnormalities).

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dose Levels (mg/kg bw/day) | Key Findings | NOEL (mg/kg bw/day) | Reference |

|---|---|---|---|---|---|

| Teratology | Rabbit | 0, 50, 200, 500 | Reduced maternal body weight gain at ≥200 mg/kg/day. Increased post-implantation loss at 500 mg/kg/day. No teratogenic effects. | 50 (Maternal) | [1] |

| Reproductive | Rat | - | No effects on reproduction reported. Bladder calculi observed in F2 males at high doses. | 100 |[1] |

Irritation and Sensitization

This compound is considered to be, at most, a slight or mild irritant to the skin and eyes and is not a skin sensitizer (B1316253).

Experimental Protocol Summary (Draize Eye Irritation Test)

-

Test Species: Albino rabbits.

-

Administration: Instillation of the test substance (e.g., 0.1 mL of an aqueous suspension) into the conjunctival sac of one eye.[6]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Table 5: Irritation and Sensitization Potential of this compound

| Test Type | Species | Result | Reference |

|---|---|---|---|

| Skin Irritation | Rabbit | Not irritating / Slight irritant | [6][7][8] |

| Eye Irritation | Rabbit | Mild irritant | [6][7][8] |

| Skin Sensitization | - | Not a sensitizer |[1] |

Diagrams and Workflows

Toxicological Assessment Workflow

The following diagram illustrates a generalized workflow for an in vivo repeated dose toxicity study, as described in the referenced protocols.

Caption: Generalized workflow for an in vivo repeated dose oral toxicity study.

Proposed Mechanism of High-Dose Urinary Tract Toxicity

At high concentrations that exceed its solubility limit, this compound can precipitate in the urinary tract. This physical effect, rather than a direct chemical toxicity, is believed to be the primary driver of the observed adverse effects in long-term, high-dose studies.[6][7]

Caption: Pathological cascade for this compound-induced urinary tract effects at high doses.

References

- 1. DISINFECTANT FOR DRINKING-WATER: SODIUM DICHLOROISOCYANURATE (JECFA 52, 2004) [inchem.org]

- 2. cdn.who.int [cdn.who.int]

- 3. Application and toxicity of sodium dichloroisocyanurate_Chemicalbook [chemicalbook.com]

- 4. cdn.who.int [cdn.who.int]

- 5. ajph.aphapublications.org [ajph.aphapublications.org]

- 6. This compound | C3H2N3NaO3 | CID 23721627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. pooloperationmanagement.com [pooloperationmanagement.com]

- 9. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

Environmental Fate and Degradation of Sodium Cyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium cyanurate, a chemical intermediate and a degradation product of certain disinfectants and herbicides, can enter the environment through various pathways. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the current scientific understanding of the hydrolysis, biodegradation, photolysis, and soil sorption of this compound. It details the key microbial players and enzymatic pathways involved in its breakdown, presents available quantitative data, and outlines experimental protocols for its environmental assessment.

Introduction

This compound is the sodium salt of cyanuric acid. In aqueous environments, it readily dissociates, and its environmental fate is intrinsically linked to that of cyanuric acid. Cyanuric acid and its chlorinated derivatives are widely used as disinfectants, swimming pool water stabilizers, and herbicides.[1] Consequently, these compounds can be introduced into soil and aquatic systems through direct application, industrial discharge, and agricultural runoff. This guide focuses on the transformation and transport processes that govern the persistence and ultimate fate of this compound in the environment.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₃NaO₃ | [2] |

| Molecular Weight | 151.06 g/mol | [2] |

| Water Solubility | Soluble | [3] |

| pKa (of cyanuric acid) | 6.88 | [4] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by a combination of abiotic and biotic processes.

Hydrolysis

In aqueous solution, this compound rapidly dissociates to sodium and cyanurate ions. The cyanurate ion exists in equilibrium with cyanuric acid. The hydrolysis of the triazine ring of cyanuric acid itself is a key degradation step.

Quantitative Data on Hydrolysis:

| Compound | Condition | Rate Constant/Observation | Reference |

| Cyanuric Chloride | pH ≤ 6 | Unimolecular nucleophilic substitution (SN1) mechanism, rate independent of pH. | [6] |

| Cyanuric Chloride | pH ≥ 7 | Bimolecular nucleophilic substitution (SN2) mechanism, rate increases with pH. | [6] |

| Chlorinated Isocyanurates | General | Rapid equilibrium with cyanuric acid and free chlorine. | [5] |

Experimental Protocol for Determining Hydrolysis Rate (Following OECD Guideline 111):

This protocol outlines a tiered approach to assess the abiotic hydrolysis of a test substance as a function of pH.

Workflow for OECD 111 Hydrolysis Study

References

- 1. The effect of cyanuric acid on the disinfection rate of Cryptosporidium parvum in 20-ppm free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.nelac-institute.org [apps.nelac-institute.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of the Pseudomonas sp. Strain ADP Cyanuric Acid Degradation Operon - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations on Sodium Cyanurate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of sodium cyanurate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of organic salts. This document outlines theoretical backgrounds, detailed computational and experimental protocols, and presents key data in a structured format. It further provides visualizations of the computational workflow and relevant biochemical pathways to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, the sodium salt of cyanuric acid, is a chemical compound of significant interest in various fields. It serves as a precursor in the synthesis of chlorinated isocyanurates, which are widely used as disinfectants, bleaches, and sanitizers.[1] In swimming pool maintenance, cyanuric acid and its salts are used to stabilize chlorine from degradation by ultraviolet light.[2][3] Understanding the molecular properties, stability, and electronic structure of this compound is crucial for optimizing its applications and assessing its toxicological profile.[4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for investigating the properties of such compounds at an atomic level. These methods can predict molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are complementary to experimental data.[5] This guide details the methodologies for performing such calculations on this compound, focusing on practical protocols and data interpretation for a scientific audience.

Theoretical and Experimental Background

Tautomerism of the Cyanurate Anion

Cyanuric acid can exist in different tautomeric forms, primarily the tri-keto (isocyanurate) and tri-enol (cyanurate) forms. Computational and experimental studies have shown that the tri-keto form is significantly more stable. Upon deprotonation to form the monosodium salt, the resulting anion is [C₃H₂N₃O₃]⁻. The crystal structure of monothis compound monohydrate confirms the persistence of the keto-enol tautomerism within the anionic structure in the solid state.[6]

Challenges in Modeling Ionic Crystals

Modeling ionic crystals like this compound presents unique challenges compared to neutral molecules. Long-range electrostatic interactions are critical for describing the bulk properties of the solid state.[7] Therefore, calculations on isolated molecules in the gas phase may not accurately represent the crystalline form. To address this, computational models often employ Periodic Boundary Conditions (PBC), which simulate an infinite crystal lattice, or embedded cluster (QM/MM) approaches where a quantum mechanical region is surrounded by a classical point charge field.[7]

Methodologies and Protocols

Experimental Protocol: Synthesis and Crystallization of Monothis compound Monohydrate

This protocol is a synthesis of methods described in the literature.[8][9]

Materials:

-

Isocyanuric acid (C₃H₃N₃O₃)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Neutralization: Dissolve a stoichiometric amount of isocyanuric acid in a heated aqueous solution of sodium hydroxide. For example, dissolve 12.91 g (0.1 mol) of isocyanuric acid in a solution containing 4.00 g (0.1 mol) of NaOH in 200 mL of deionized water, heated to 60-80°C with stirring.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature. Fine, needle-like crystals of monothis compound monohydrate will precipitate.[10] The cooling rate can be controlled to optimize crystal size and quality.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with ethanol to remove residual water.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to avoid the loss of hydration water.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection: A suitable single crystal of monothis compound monohydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 296 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[6][11] The diffractometer collects a series of diffraction patterns as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[6] This process yields the precise atomic coordinates, bond lengths, and angles of the crystal structure.

Computational Protocol: DFT Calculations

This protocol outlines a best-practice approach for DFT calculations on crystalline this compound.

-

Structure Preparation: The initial atomic coordinates for the cyanurate anion and sodium ion are taken from the experimental single-crystal X-ray diffraction data for Na⁺·C₃H₂N₃O₃⁻·H₂O.[6]

-

Computational Model: To account for the solid-state environment, calculations should be performed using a periodic boundary condition (PBC) approach, as implemented in software packages like CRYSTAL or VASP.[12][13]

-

DFT Functional and Basis Set:

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules and provides a good balance of accuracy and computational cost.[5]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended for the non-metallic atoms (C, H, N, O) to provide flexibility for both core and valence electrons, including polarization and diffuse functions. For sodium, an appropriate effective core potential (ECP) or a standard basis set can be used.[14]

-

-

Geometry Optimization: A full geometry optimization of both the atomic positions and the unit cell parameters should be performed until the forces on the atoms and the stress on the unit cell are minimized below a defined threshold (e.g., forces < 10⁻⁴ Ha/Bohr).[15]

-

Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies.[16] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Electronic Property Analysis: From the converged wavefunction, electronic properties such as the density of states (DOS), band structure, and projected density of states (PDOS) can be calculated to analyze the electronic structure, including the HOMO-LUMO gap.[17]

Data Presentation

The following tables summarize key quantitative data for monothis compound monohydrate. Experimental data is derived from X-ray crystallography studies.[6] The theoretical data is illustrative of typical results expected from a DFT calculation (e.g., B3LYP/6-311++G(d,p)) and shows the generally good agreement between theory and experiment.

Table 1: Selected Bond Lengths (Å) for the Isocyanurate Anion

| Bond | Experimental[6] | Theoretical (Illustrative) |

| N1–C2 | 1.365 | 1.371 |

| N1–C6 | 1.378 | 1.382 |

| N3–C2 | 1.376 | 1.380 |

| N3–C4 | 1.372 | 1.375 |

| N5–C4 | 1.364 | 1.369 |

| N5–C6 | 1.371 | 1.374 |

| C2–O2 | 1.250 | 1.245 |

| C4–O4 | 1.253 | 1.248 |

| C6–O6 | 1.248 | 1.243 |

Table 2: Selected Bond Angles (°) for the Isocyanurate Anion

| Angle | Experimental[6] | Theoretical (Illustrative) |

| C2–N1–C6 | 124.6 | 124.8 |

| C2–N3–C4 | 125.0 | 125.2 |

| C4–N5–C6 | 124.8 | 124.9 |

| N1–C2–N3 | 115.1 | 114.9 |

| N3–C4–N5 | 115.0 | 114.8 |

| N1–C6–N5 | 115.3 | 115.1 |

| O2–C2–N1 | 122.3 | 122.5 |

| O4–C4–N3 | 122.4 | 122.6 |

| O6–C6–N5 | 122.0 | 122.2 |

Table 3: Calculated Electronic and Vibrational Properties (Illustrative)

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron donation |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron acceptance |

| HOMO-LUMO Gap | 5.6 eV | Indicates electronic stability and reactivity |

| Highest Vibrational Frequency (N-H Stretch) | ~3450 cm⁻¹ | Corresponds to the stretching of the N-H bonds in the anion |

| Carbonyl Stretch Region (C=O) | ~1700-1750 cm⁻¹ | Strong IR-active modes corresponding to the C=O bond vibrations |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound, from initial setup to final analysis.

References

- 1. This compound | C3H2N3NaO3 | CID 23721627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. blog.orendatech.com [blog.orendatech.com]

- 3. poolpartstogo.com [poolpartstogo.com]

- 4. DISINFECTANT FOR DRINKING-WATER: SODIUM DICHLOROISOCYANURATE (JECFA 52, 2004) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ionic-Crystal-QM/MM - ORCA 6.0 TUTORIALS [faccts.de]

- 8. researchgate.net [researchgate.net]

- 9. US4432959A - Process of producing sodium cyanuarate - Google Patents [patents.google.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. labotka.net [labotka.net]

- 12. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

- 13. High‐Pressure Stability and Electronic Properties of Sodium‐Rich Nitrides: Insights from First‐Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 16. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

A Technical Guide to the Historical Development of Sodium Cyanurate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyanurate, a key intermediate in the production of chlorinated isocyanurates for disinfection and a compound of interest in various industrial applications, has a rich history of synthetic development. This technical guide provides an in-depth exploration of the core methods for this compound synthesis, tracing their evolution from early laboratory preparations to modern industrial processes. Detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

The journey of this compound synthesis is intrinsically linked to the discovery and understanding of its parent compound, cyanuric acid. First synthesized by Friedrich Wöhler in 1829 through the thermal decomposition of urea (B33335) and uric acid, cyanuric acid laid the foundation for the eventual development of its various salts, including this compound.[1] The industrial importance of this compound grew with the recognition of its role as a precursor to N-chlorinated cyanurates, which are widely used as disinfectants and algicides for swimming pool water.[1] This guide chronicles the key milestones and methodological shifts in the synthesis of this compound, offering a detailed technical perspective on its historical development.

Early Synthetic Approaches: The Foundation

The earliest methods for producing this compound were direct and relied on the fundamental acid-base chemistry of cyanuric acid.

Neutralization of Cyanuric Acid in Aqueous Solution

The most straightforward and enduring method for this compound synthesis is the neutralization of cyanuric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution.[2][3] This method is based on the acidic nature of the hydroxyl groups on the cyanuric acid ring, which can be deprotonated by a base to form the corresponding salt.[1]

The reaction proceeds as follows:

-

With Sodium Hydroxide: C₃H₃N₃O₃ + NaOH → C₃H₂N₃NaO₃ + H₂O

-

With Sodium Carbonate: 2C₃H₃N₃O₃ + Na₂CO₃ → 2C₃H₂N₃NaO₃ + H₂O + CO₂

While conceptually simple, this process presented a significant challenge for industrial-scale production due to the low solubility of cyanuric acid in water at room temperature (less than 1%).[2] This necessitated the use of large volumes of water to dissolve the cyanuric acid, leading to large and inefficient reaction vessels.[2]

Industrial Evolution: Towards More Efficient Synthesis

The drive for more economical and efficient industrial production of this compound led to significant innovations in its synthesis, primarily focusing on reducing water usage and improving reaction conditions.

Powder-Form Synthesis: A Key Innovation

A notable advancement in the neutralization method was the development of a process to produce this compound in a powder form, thereby avoiding the issues associated with large volumes of water. This process, detailed in a 1984 patent, involves the reaction of powdered isocyanuric acid with powdered sodium carbonate or sodium bicarbonate in the presence of a limited amount of water, just enough to form hydrates of the reactants.[2]

The key to this method is heating the mixture to a temperature where the water of hydration is liberated, creating a localized aqueous environment for the neutralization reaction to occur efficiently.[2] This "free water" facilitates the reaction without the need for a large solvent volume.[2]

Experimental Protocols

Protocol 1: Powder-Form Synthesis of Monothis compound Monohydrate[2]

-

Materials:

-

Dry isocyanuric acid (83.5 kg)

-

Sodium hydrogencarbonate (54.3 kg)

-

Water (12 kg)

-

-

Procedure:

-

Charge the dry isocyanuric acid and sodium hydrogencarbonate into a suitable reaction vessel equipped with a mixer.

-

Add the water while mixing the system.

-

Elevate the temperature of the reaction system to 75°C and continue mixing for 150 minutes.

-

The resulting product is monothis compound monohydrate. An infrared spectral analysis can be used for confirmation.

-

Protocol 2: Powder-Form Synthesis of Disodium (B8443419) Cyanurate Monohydrate[2]

-

Materials:

-

Dry isocyanuric acid (83.0 kg)

-

Anhydrous sodium carbonate (34 kg)

-

Sodium carbonate heptahydrate (74.6 kg)

-

-

Procedure:

-

Charge the dry isocyanuric acid, anhydrous sodium carbonate, and sodium carbonate heptahydrate into a reaction vessel and mix thoroughly.

-

Heat the system to 100°C and continue the reaction for 3 hours.

-

The product is dithis compound monohydrate.

-

Quantitative Data Summary

| Synthesis Method | Reactants | Molar Ratio (Urea:Soda Ash) | Temperature (°C) | Reaction Time | Yield (%) | Product Form | Reference |

| Powder-Form Neutralization (Monosodium) | Isocyanuric acid, Sodium hydrogencarbonate, Water | N/A | 75 | 150 min | High | Dry Powder | [2] |

| Powder-Form Neutralization (Disodium) | Isocyanuric acid, Anhydrous sodium carbonate, Sodium carbonate heptahydrate | N/A | 100 | 3 hours | High | Dry Powder | [2] |

| Fusion Process | Urea, Soda Ash | ~2.3 : 1 | 525 - 575 | < 3 minutes | Not Specified | Fused Solid |

Note: The fusion process described is for sodium cyanate (B1221674), a related but distinct compound. It is included here for historical context as early literature sometimes used the terms interchangeably. The core request is for this compound.

Alternative Synthetic Routes

While the neutralization of cyanuric acid remains a dominant method, other synthetic pathways have been explored.

Synthesis from Urea and Sodium Carbonate

The reaction of urea and sodium carbonate at elevated temperatures has been described as a method for producing alkali metal cyanates.[4] This approach, when applied to sodium carbonate, can yield this compound. The overall reaction is:

2CO(NH₂)₂ + Na₂CO₃ → 2NaOCN + 2NH₃ + CO₂ + H₂O

However, this reaction can be complex, and achieving high purity of this compound can be challenging due to the formation of by-products. A 1954 patent describes a continuous process for manufacturing sodium cyanate (note the distinction) from urea and soda ash in a fused state at high temperatures (525-650°C) with a very short reaction time (not more than 4 minutes) to maximize yield and minimize decomposition to cyanide. While focused on sodium cyanate, this high-temperature fusion approach represents a different synthetic strategy from the aqueous neutralization methods.

Role as an Intermediate in Chlorinated Isocyanurate Production

A significant application of this compound is as an intermediate in the synthesis of sodium dichloroisocyanurate (NaDCC), a widely used disinfectant.[3][5] In these processes, cyanuric acid is first neutralized with a sodium base to form monosodium or dithis compound in solution. This is then followed by chlorination to produce NaDCC.

This in-situ formation of this compound highlights its industrial relevance as a crucial stepping stone in the production of other valuable compounds.

Visualizing the Synthetic Pathways

To better understand the logical flow and relationships between the different synthetic methods, the following diagrams are provided.

Figure 1: Historical evolution of this compound synthesis methods.

Figure 2: Workflow comparison of aqueous vs. powder neutralization.

Conclusion

The synthesis of this compound has evolved from simple aqueous neutralization reactions to more sophisticated, water-efficient powder-form processes suitable for large-scale industrial production. The historical development reflects a continuous drive for improved efficiency, purity, and cost-effectiveness. Understanding these synthetic pathways and their historical context provides valuable insights for researchers and professionals involved in the development and application of cyanuric acid derivatives. The methodologies detailed in this guide serve as a foundation for further innovation in the synthesis and application of this important chemical compound.

References

- 1. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 2. US4432959A - Process of producing sodium cyanuarate - Google Patents [patents.google.com]